![molecular formula C20H41NO8P+ B12061827 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Phosphorylgruppe, Esterbindungen und eine quaternäre Ammoniumgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium umfasst in der Regel mehrere Schritte:
Herstellung des Propoxy-Hydroxyphosphoryl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Propylenglykol mit Phosphorylchlorid unter kontrollierten Bedingungen, um das Propoxy-Hydroxyphosphoryl-Zwischenprodukt zu bilden.
Veresterung: Das Zwischenprodukt wird dann in Gegenwart eines Katalysators wie Schwefelsäure mit Hexansäure verestert, um das Di(hexanoyloxy)-Derivat zu bilden.
Quaternisierung: Der letzte Schritt beinhaltet die Reaktion des veresterten Produkts mit Trimethylamin, um die quaternäre Ammoniumverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Großreaktoren: Großreaktoren werden verwendet, um die Reaktionen unter kontrollierten Temperaturen und Drücken durchzuführen.
Reinigung: Das Produkt wird mit Techniken wie Destillation, Kristallisation und Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Esterbindungen und die quaternäre Ammoniumgruppe können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte
Oxidation: Carbonsäuren und Phosphorsäurederivate.
Reduktion: Alkohole und Amine.
Substitution: Substituierte Ester und quaternäre Ammoniumsalze.
Wissenschaftliche Forschungsanwendungen
2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen verwendet.
Biologie: Wird auf sein Potenzial als Biomolekül in Zellmembranstudien und als Modellverbindung für Phospholipide untersucht.
Medizin: Wird auf sein Potenzial für den Einsatz in Wirkstoff-Abgabesystemen und als antimikrobielles Mittel untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Additiv in Schmierstoffen und Tensiden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit biologischen Membranen und Enzymen. Die quaternäre Ammoniumgruppe ermöglicht es ihm, mit negativ geladenen Zellmembranen zu interagieren, während die Esterbindungen und die Phosphorylgruppe an biochemischen Reaktionen teilnehmen können. Die Verbindung kann die Membranintegrität stören und die Enzymaktivität hemmen, was zu ihren antimikrobiellen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged cell membranes, while the ester linkages and phosphoryl group can participate in biochemical reactions. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-dimethylazanium
- 2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylammonium
- 2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylphosphonium
Einzigartigkeit
2-[2,3-Di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H41NO8P+ |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/p+1 |
InChI-Schlüssel |
DVZARZBAWHITHR-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


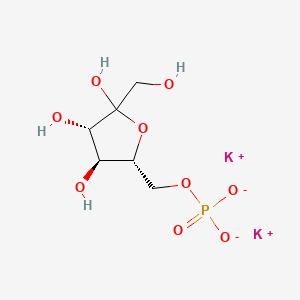
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
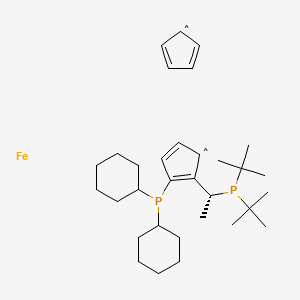
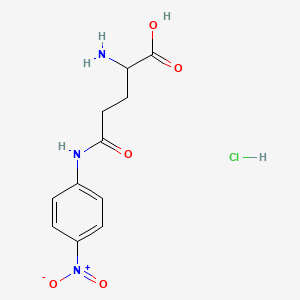




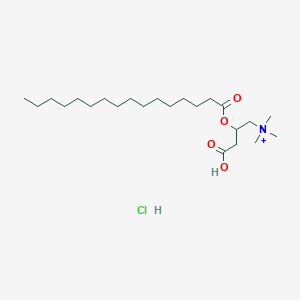

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

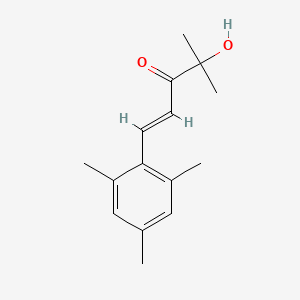
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
